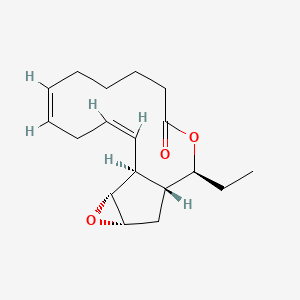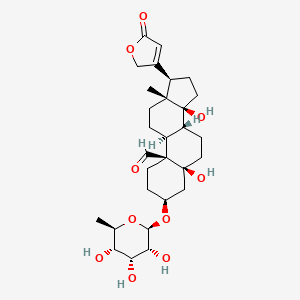
Strophalloside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Strophalloside is a natural product found in Antiaris toxicaria and Streblus asper with data available.
Aplicaciones Científicas De Investigación
Anti-Cancer Properties
Strophalloside, isolated from Antiaris toxicaria, demonstrates significant potential as an anticancer agent, particularly against gastric carcinoma. In vitro studies revealed that strophalloside effectively reduces cell viability, inhibits cell growth, and suppresses cell migration and invasion in gastric carcinoma SGC-7901 cells. This compound induces apoptosis through a mitochondrial pathway involving the release of cytochrome c, leading to the activation of the caspase-dependent apoptosis pathway (Zhang et al., 2015). Furthermore, strophalloside, along with other cardenolides from Antiaris toxicaria, showed substantial inhibitory activity against various cancer cell lines, including chronic myelogenous leukemia (K562), human gastric carcinoma (SGC-7901), and human hepatoma (SMMC-7721) (Que et al., 2010).
Selective Cytotoxicity
Strophalloside displays selective cytotoxicity against certain cancer cell lines. In the context of a comprehensive study on Reevesia formosana, strophalloside was identified as one of the compounds with specific cytotoxicity towards NCI–H460 cells, showcasing the potential of this compound in targeted cancer therapy (Chang et al., 2017).
Molecular Mechanism and Pathway
The molecular mechanism of strophalloside's anticancer effects involves the mitochondrial-mediated apoptosis pathway. The compound's interaction with gastric adenocarcinoma cells leads to a sequence of cellular events, including changes in mitochondrial membrane potential, release of cytochrome c, and activation of caspases, all hallmark features of apoptosis (Zhang, 2015).
Propiedades
Nombre del producto |
Strophalloside |
|---|---|
Fórmula molecular |
C29H42O10 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |
InChI |
InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17+,18-,19+,20-,22-,23-,24-,25+,26-,27+,28+,29+/m1/s1 |
Clave InChI |
HULMNSIAKWANQO-ABOSTDGNSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O |
Sinónimos |
strophalloside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)
![methyl 8-oxo-8-[(2E)-2-[(2R,3S,4R)-2,3,4,5-tetrahydroxypentylidene]hydrazinyl]octanoate](/img/structure/B1260924.png)
![N-(3-isoxazolyl)-2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]acetamide](/img/structure/B1260925.png)
![4-[2-Cyano-5-(3-pyridylmethoxy)phenoxy]-4-(2-methylphenyl)butanoic acid](/img/structure/B1260926.png)
![(8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,5,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-6,17-dione](/img/structure/B1260927.png)
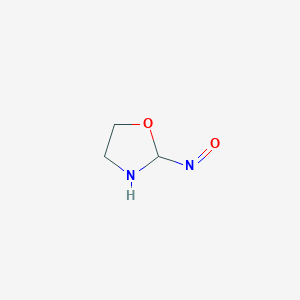
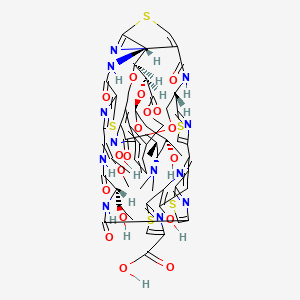
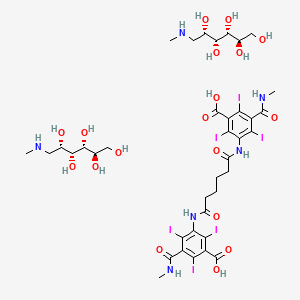
![(3S,4S)-3-[4-(hydroxymethyl)phenyl]-1'-(3-methoxypropyl)-2-[[2-(trifluoromethyl)phenyl]methyl]spiro[3H-isoquinoline-4,3'-4H-quinoline]-1,2'-dione](/img/structure/B1260940.png)
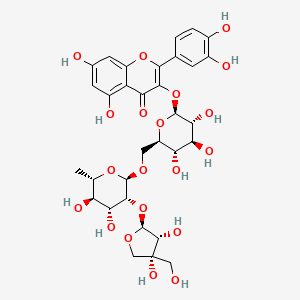
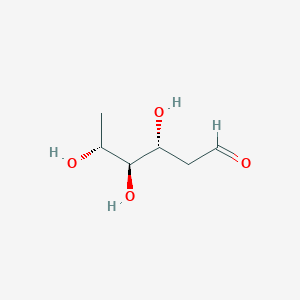
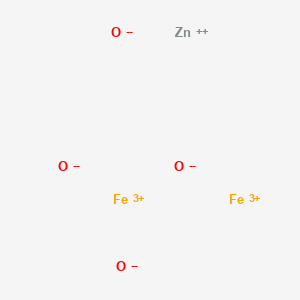
![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] tetradecanoate](/img/structure/B1260944.png)
